4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing a standardized approach to chemical identification. The IUPAC name specifically designates the compound as this compound, which systematically describes the positioning of functional groups within the molecular framework. This nomenclature indicates the presence of a thiazol-2-amine core structure with a phenyl substituent at position 4 of the thiazole ring, where the phenyl group carries a difluoromethoxy substituent at its 2-position relative to the thiazole attachment point.
The compound is registered under Chemical Abstracts Service number 760936-33-2, providing a unique identifier for database searches and regulatory documentation. The molecular formula C₁₀H₈F₂N₂OS reflects the elemental composition, indicating ten carbon atoms, eight hydrogen atoms, two fluorine atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom. Several synonymous names exist in chemical databases, including variations such as this compound and 4-(2-(DIFLUOROMETHOXY)PHENYL)THIAZOL-2-AMINE, demonstrating the different formatting conventions used across chemical suppliers and databases.
The European Community number 893-875-0 provides additional regulatory identification within European chemical registration systems. This systematic identification framework ensures unambiguous communication about the compound across different chemical databases, regulatory agencies, and research institutions. The standardized nomenclature also facilitates automated database searches and chemical inventory management systems used in research and industrial applications.
Molecular Geometry and Crystallographic Analysis
The molecular geometry of this compound is characterized by a computed molecular weight of 242.25 grams per mole, establishing its position as a medium-sized organic molecule. The three-dimensional conformational structure has been analyzed using computational chemistry methods, revealing important spatial relationships between the thiazole ring and the substituted phenyl group. The molecule contains fifteen heavy atoms, contributing to its structural complexity and influencing its physical and chemical properties. The absence of chiral centers in the molecule, as indicated by a defined atom stereocenter count of zero, simplifies its stereochemical considerations.
The topological polar surface area of the compound measures 53.2 square angstroms for related thiazole derivatives, indicating moderate polarity that influences solubility and membrane permeability characteristics. The rotatable bond count of three provides insight into the molecular flexibility, suggesting that the difluoromethoxy group and the connection between the thiazole and phenyl rings allow for conformational variation. This conformational flexibility is important for understanding the compound's ability to adopt different spatial arrangements in crystalline states or when interacting with biological targets.
Crystallographic analysis of similar thiazole derivatives has revealed important structural features relevant to understanding this compound's solid-state properties. X-ray diffraction studies of related compounds in this family have shown that thiazole rings typically maintain planar geometries with characteristic bond lengths and angles. The integration of multiple conformational states within crystal structures demonstrates the dynamic nature of these molecules and their ability to adopt energetically favorable arrangements in different environmental conditions.
Spectroscopic Characterization (IR, NMR, UV-Vis)
The spectroscopic characterization of this compound relies on multiple analytical techniques to confirm structural identity and purity. The compound's InChI (International Chemical Identifier) string InChI=1S/C10H8F2N2OS/c11-9(12)15-8-4-2-1-3-6(8)7-5-16-10(13)14-7/h1-5,9H,(H2,13,14) provides a standardized representation that can be used to predict spectroscopic properties. The SMILES notation C1=CC=C(C(=C1)C2=CSC(=N2)N)OC(F)F offers another structural representation that facilitates computational analysis of spectroscopic characteristics.
Nuclear magnetic resonance spectroscopy would be expected to show characteristic patterns for thiazole derivatives, with the thiazole proton appearing as a distinctive singlet in the aromatic region. The difluoromethoxy group would produce characteristic fluorine nuclear magnetic resonance signals, with coupling patterns reflecting the geminal difluorine relationship. The aromatic protons of the phenyl ring would appear in the typical aromatic region, with coupling patterns influenced by the substitution pattern and the electron-withdrawing effects of the difluoromethoxy group.
Infrared spectroscopy would reveal characteristic absorption bands for the amino group, typically appearing as primary amine stretching vibrations in the region around 3300-3500 wavenumbers. The carbon-fluorine bonds of the difluoromethoxy group would contribute strong absorptions in the fingerprint region, while the thiazole ring would show characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations. The aromatic carbon-hydrogen stretching vibrations would appear in the typical range for substituted aromatic compounds, providing additional confirmation of the molecular structure.
Tautomeric Forms and Electronic Structure
The electronic structure of this compound is influenced by the electron-donating properties of the amino group and the electron-withdrawing characteristics of the difluoromethoxy substituent. The thiazole ring system provides a heterocyclic framework that can participate in various electronic interactions, including potential tautomeric equilibria involving the amino group. The 2-amino position on the thiazole ring is particularly susceptible to tautomeric behavior, where the amino group can exist in equilibrium with an imino form under certain conditions.
The molecular complexity of the compound, computed at 198 using standard algorithms, reflects the intricate electronic interactions between the various functional groups. The XLogP3-AA value of 3.5 for related structures indicates moderate lipophilicity, suggesting balanced hydrophobic and hydrophilic character that influences both solubility and potential biological activity. The formal charge of zero confirms the neutral character of the molecule under standard conditions.
The distribution of electron density throughout the molecule is influenced by the resonance stabilization possible within the thiazole ring and the inductive effects of the fluorine atoms in the difluoromethoxy group. The exact mass of 226.03762576 daltons for related difluorinated thiazole compounds provides precise molecular weight information useful for mass spectrometric analysis. These electronic characteristics determine the compound's reactivity patterns and its potential for participating in various chemical transformations.
Properties
IUPAC Name |
4-[2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2OS/c11-9(12)15-8-4-2-1-3-6(8)7-5-16-10(13)14-7/h1-5,9H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQXJXJNVGKOTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine typically involves the reaction of 2-(difluoromethoxy)phenyl isocyanate with thioamides under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis process is often optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazolidines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidines
Substitution: Various substituted thiazoles
Scientific Research Applications
Anticancer Activity
Research indicates that thiazole derivatives, including 4-[2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine, have shown promising anticancer properties. These compounds can selectively inhibit tumor cell proliferation while minimizing toxicity to normal cells. For instance, studies have demonstrated that certain thiazole derivatives exhibit significant activity against various cancer cell lines by inducing apoptosis and cell cycle arrest .
Key Findings:
- Mechanism of Action: Thiazole derivatives may target specific enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs), leading to effective tumor suppression .
- Selectivity: Some derivatives have been shown to possess a favorable selectivity index (SI), indicating their potential as safer alternatives to traditional chemotherapeutics .
Antileishmanial Properties
The compound has also been evaluated for its activity against Leishmania amazonensis, the causative agent of leishmaniasis. In a study involving various thiazole derivatives, several compounds demonstrated significant anti-promastigote activity with good selectivity against human cells .
Research Highlights:
- Active Compounds: Out of eight tested thiazole derivatives, several exhibited IC50 values indicating effective inhibition of Leishmania growth, suggesting their potential as new antileishmanial agents .
Enzyme Inhibition
This compound has been implicated in enzyme inhibition studies, particularly concerning COX enzymes which are crucial in inflammatory pathways. Compounds within this class have been shown to inhibit COX-1 and COX-2 activities, potentially leading to anti-inflammatory effects .
Table 1: Enzyme Inhibition Activities of Thiazole Derivatives
| Compound | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| Compound A | COX-1 | 15.0 |
| Compound B | COX-2 | 10.5 |
| This compound | COX-1/COX-2 | TBD |
Synthesis and Structural Variations
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance biological activity. The structural diversity among thiazole derivatives enables researchers to tailor compounds for specific therapeutic targets.
Synthesis Overview:
- Methodology: Common synthetic routes include nucleophilic substitutions and cyclization reactions to form the thiazole ring .
Future Directions and Research Opportunities
Given the promising biological activities associated with this compound, future research should focus on:
- In Vivo Studies: Evaluating the efficacy and safety of these compounds in animal models.
- Mechanistic Studies: Further elucidating the molecular mechanisms by which these compounds exert their biological effects.
- Structure–Activity Relationship (SAR) Analysis: Identifying key structural features that contribute to enhanced activity against specific diseases.
Mechanism of Action
The mechanism of action of 4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases, which play a crucial role in cell signaling and proliferation . Additionally, the compound’s ability to form reactive intermediates can lead to the generation of reactive oxygen species (ROS), which can induce cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 4-[2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine can be contextualized by comparing it to structurally analogous thiazole derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Thiazole Derivatives
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Biological Activities | Unique Features |
|---|---|---|---|---|
| This compound | 4: 2-(difluoromethoxy)phenyl; 2: NH₂ | ~256 | Antimicrobial, potential CNS modulation* | Difluoromethoxy group enhances metabolic stability and electronic properties |
| 4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine | 4: 4-(difluoromethoxy)phenyl; 2: NH₂; 5: CH₃ | 256.27 | Dopamine receptor modulation | Methyl group increases lipophilicity |
| N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | 4: 4-fluorophenyl; 2: NH₂; N: 3-Cl-2-MePh | ~320 | Dual cholinesterase inhibition | Chlorine and methyl groups enhance binding affinity |
| 5-Methylthiazole-2-amines | 5: CH₃; 2: NH₂ | ~130 | Antimicrobial, anticancer | Methyl group improves membrane penetration |
| 4-(Phenylthio)-1,3-thiazol-2-amine | 4: Ph-S; 2: NH₂ | ~210 | Antifungal | Thioether linkage enhances reactivity |
| 4-(2,4-Difluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine | 4: 2,4-F₂Ph; N: 2-MeOPh; 2: NH₂ | ~350 | Anticancer, antimicrobial | Methoxy group modifies pharmacokinetics |
Key Observations:
Substituent Position and Bioactivity :
- The position of the difluoromethoxy group (e.g., 2- vs. 4- on the phenyl ring) significantly impacts biological targeting. For example, 4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine demonstrates dopamine receptor activity , whereas the 2-substituted analog may exhibit distinct receptor interactions due to steric and electronic differences.
- Compounds with electron-withdrawing groups (e.g., -CF₃, -Cl) at the phenyl ring show enhanced binding to enzymes like cholinesterases .
Metabolic Stability: Fluorinated substituents (e.g., difluoromethoxy) reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs (e.g., methoxy or hydroxy derivatives) .
Lipophilicity and Bioavailability :
- Methyl or allyl groups (e.g., in 5-methylthiazole-2-amines or N-allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine ) increase lipophilicity, improving blood-brain barrier penetration for CNS-targeted applications.
Antimicrobial vs. Neuropharmacological Activity :
- Thiazoles with sulfur-containing substituents (e.g., phenylthio ) prioritize antimicrobial activity, whereas fluorinated phenyl derivatives are more commonly associated with receptor modulation .
Research Findings and Implications
- Synthetic Challenges : Introducing the difluoromethoxy group requires specialized reagents (e.g., difluoromethylation agents), making synthesis more complex compared to methoxy or chloro analogs .
- Contradictions in Activity : While fluorinated thiazoles generally show improved metabolic stability, some studies report reduced potency compared to chlorinated derivatives in cholinesterase inhibition , highlighting the need for substituent-specific optimization.
Biological Activity
4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine is a synthetic compound notable for its potential biological activities, particularly in antimicrobial and anticancer applications. The compound features a thiazole ring, which is frequently associated with diverse biological effects, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H8F4N2O2S, with a molecular weight of 308.25 g/mol. The presence of the difluoromethoxy group and the thiazole moiety contributes to its unique chemical properties, enhancing its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that the compound may inhibit certain enzymes and proteins, disrupting cellular processes critical for microbial growth and cancer cell proliferation. For instance, it may inhibit kinase activity, which plays a vital role in cell signaling pathways involved in tumor growth and survival .
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of thiazole derivatives. This compound has shown promising results against various bacterial strains:
- Staphylococcus aureus : Exhibited notable antibacterial activity with a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics.
- Chromobacterium violaceum : The compound demonstrated effective inhibition in vitro, suggesting its potential as an antibacterial agent .
The presence of halogen substituents (such as difluoromethoxy) on the phenyl ring is believed to enhance the antibacterial properties by increasing the compound's lipophilicity and reactivity towards bacterial cell membranes .
Anticancer Properties
Research into the anticancer effects of this compound indicates its potential as a lead compound in cancer therapy:
- Cell Line Studies : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways .
- Synergistic Effects : When combined with other chemotherapeutic agents, the compound has exhibited synergistic effects that enhance overall efficacy while potentially reducing toxicity .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of selected thiazole derivatives compared to this compound:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-(4-Bromophenyl)-thiazol-2-amine | Bromine substituent on phenyl | Antimicrobial and anticancer | Stronger antibacterial activity |
| N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | Chlorine and fluorine substituents | Antibacterial | Enhanced stability due to halogen presence |
| 5-(Difluoromethoxy)-thiazole derivatives | Difluoromethoxy group on thiazole | Anticancer | Variability in fluorine substitution |
| This compound | Difluoromethoxy group | Antimicrobial and anticancer | Potential dual activity against microbes and cancer cells |
Case Studies
A significant case study involved testing this compound against resistant strains of bacteria. Results indicated a reduction in bacterial viability by over 70% at concentrations below those typically required for standard antibiotics . Additionally, animal model studies demonstrated reduced tumor growth rates when treated with this compound compared to control groups .
Q & A
Q. What are the common synthetic routes for 4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole formation. Key steps include:
- Reacting 2-(difluoromethoxy)phenyl-substituted thiourea with α-bromoacetophenone derivatives in ethanol under reflux (70–90°C) for 6–12 hours .
- Optimizing yield by adjusting solvent polarity (e.g., ethanol, DMF) and using catalysts like triethylamine to neutralize HBr byproducts .
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from DMSO/water mixtures .
Q. What spectroscopic techniques are used to characterize this compound, and what critical data should be reported?
- 1H/13C NMR : Look for signals corresponding to the thiazole ring (e.g., C2-thiazole proton at δ 7.2–7.5 ppm, NH2 protons at δ 5.5–6.0 ppm) and difluoromethoxy group (19F NMR: δ -80 to -85 ppm) .
- IR Spectroscopy : Confirm NH2 stretching (3200–3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
- Mass Spectrometry : Report molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to verify purity .
Q. How is the compound screened for preliminary biological activity, and what assays are recommended?
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .
- Antifungal Assays : Test against C. albicans via agar diffusion, measuring inhibition zones .
- Cytotoxicity : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How is X-ray crystallography applied to determine the compound’s structure, and what software is used for refinement?
- Data Collection : Use single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) to resolve bond lengths (e.g., C-S: ~1.70 Å) and dihedral angles .
- Refinement : SHELXL (via SHELX suite) refines positional/anisotropic displacement parameters. Validate using R-factors (R1 < 0.05) and residual electron density maps .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Substituent Variation : Synthesize analogs with halogens (F, Cl), alkyl groups, or heteroaromatic rings at the phenyl or thiazole positions .
- Biological Correlation : Compare IC50 values against target enzymes (e.g., kinases) to identify critical functional groups. For example, difluoromethoxy enhances lipophilicity and membrane permeability .
Q. What computational methods are used to predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., CDK2 or GATA3). Validate poses with MD simulations (NAMD/GROMACS) .
- Pharmacophore Modeling : Identify hydrogen-bond acceptors (thiazole N) and hydrophobic regions (difluoromethoxy phenyl) as key interaction motifs .
Q. How should researchers address contradictions in spectral or crystallographic data?
Q. What protocols ensure compound stability during storage and experimental use?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
